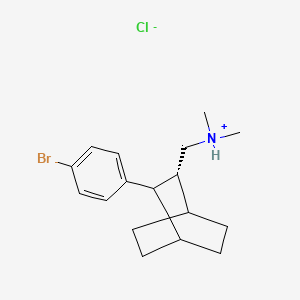
(2SR)-2-(4-Isobutylphenyl)-N-((SR)-1-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compounds with CAS numbers 121734-80-3 and 81576-52-5 are known as (2SR)-2-(4-Isobutylphenyl)-N-((SR)-1-phenylethyl)propanamide and (S,S)-N-(1-Phenylethyl) Ibuprofen Amide, respectively. These compounds are intermediates in the synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). They are primarily used in pharmaceutical research and development as certified reference materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2SR)-2-(4-Isobutylphenyl)-N-((SR)-1-phenylethyl)propanamide involves the reaction of 4-isobutylphenylacetic acid with (S)-1-phenylethylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
For (S,S)-N-(1-Phenylethyl) Ibuprofen Amide, the synthesis involves the enantioselective reaction of ibuprofen with (S)-1-phenylethylamine. This reaction is carried out under similar conditions, using a coupling agent and a suitable solvent .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Both compounds primarily undergo amide bond formation reactions. They can also participate in various organic reactions such as:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their respective amines and alcohols.
Substitution: They can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted amides and esters
Scientific Research Applications
These compounds are extensively used in scientific research, particularly in the fields of:
Chemistry: As intermediates in the synthesis of various pharmaceuticals and as reference materials for analytical methods.
Biology: Studying the metabolic pathways and interactions of ibuprofen and its derivatives.
Medicine: Researching the pharmacokinetics and pharmacodynamics of ibuprofen and related compounds.
Industry: Quality control and standardization of ibuprofen production processes
Mechanism of Action
The mechanism of action of these compounds is related to their role as intermediates in the synthesis of ibuprofen. Ibuprofen works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, ibuprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- (2SR)-2-(4-Isobutylphenyl)-N-((RS)-1-phenylethyl)propanamide
- (2RS)-2-(4-Ethylphenyl)propanoic Acid
- (S)-Ibuprofen
Uniqueness
The uniqueness of (2SR)-2-(4-Isobutylphenyl)-N-((SR)-1-phenylethyl)propanamide and (S,S)-N-(1-Phenylethyl) Ibuprofen Amide lies in their specific stereochemistry, which is crucial for their role as intermediates in the synthesis of enantiomerically pure ibuprofen. This stereochemistry ensures the desired pharmacological activity and reduces potential side effects .
These compounds are essential in the pharmaceutical industry for the production of high-quality ibuprofen and for research into new therapeutic applications of NSAIDs.
Properties
Molecular Formula |
C21H27NO |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23)/t16-,17-/m0/s1 |
InChI Key |
BLNIYEIMTLMHGY-IRXDYDNUSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)N[C@@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)
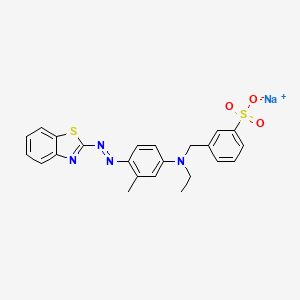
![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)
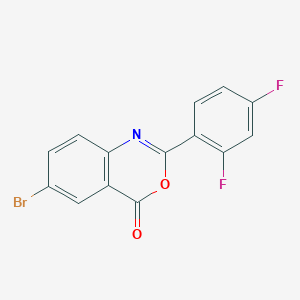
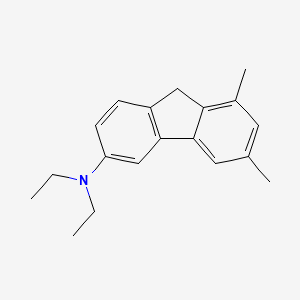

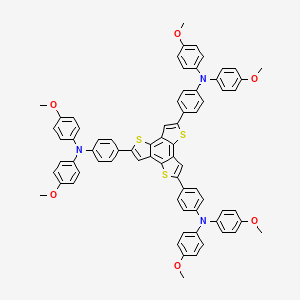

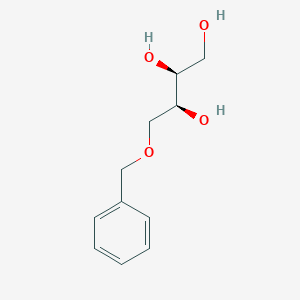
![N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13783919.png)
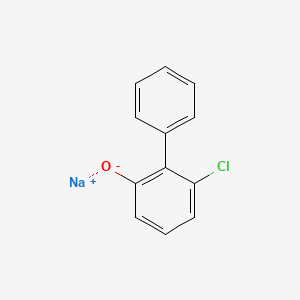
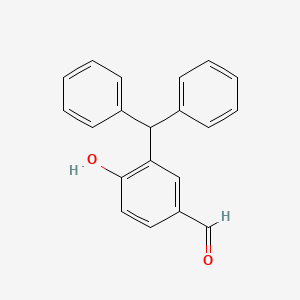
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)
